Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol
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Overview
Description
Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol is an organic compound that combines the properties of acetic acid and a naphthalene derivative. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a prop-2-en-1-ol group, which is an alcohol. The combination of these functional groups gives the compound unique chemical and physical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-naphthalen-2-ylprop-2-en-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. In this method, a Grignard reagent is reacted with a suitable aldehyde or ketone to form the desired alcohol . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the Grignard reagent from reacting with moisture.
Another method involves the use of acetic anhydride as a reagent to introduce the acetic acid moiety. This reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of acetic acid;3-naphthalen-2-ylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane of bacteria or fungi . Additionally, its aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the prop-2-en-1-ol group.
2-Naphthalenyloxyacetic acid: Contains a naphthalene ring and an acetic acid moiety but differs in the position of the functional groups.
Uniqueness
Acetic acid;3-naphthalen-2-ylprop-2-en-1-ol is unique due to the presence of both the naphthalene ring and the prop-2-en-1-ol group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
CAS No. |
115117-86-7 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
acetic acid;3-naphthalen-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C13H12O.C2H4O2/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11;1-2(3)4/h1-8,10,14H,9H2;1H3,(H,3,4) |
InChI Key |
LGMKPHNAKMFRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C=CCO |
Origin of Product |
United States |
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